4-Methoxy-1-naphthonitrile
Overview
Description
4-Methoxy-1-naphthonitrile is a chemical compound that has been the subject of various research studies due to its interesting chemical properties and potential applications. It is known to participate in photochemical reactions, which are reactions that occur upon exposure to light.
Synthesis Analysis
The synthesis of 4-Methoxy-1-naphthonitrile-related compounds has been explored through various methods. For instance, the photocycloaddition of 4-methoxy-1-naphthonitrile with acrylonitrile and 3,4-dihydro-2H-pyran has been studied, demonstrating that these reactions can occur readily in sunlight, forming cyclobutane adducts . Another study has shown the photocycloaddition of 4-methoxy-1-naphthonitrile to phenols, resulting in the formation of substituted azocin-2(1H)-ones . These studies highlight the reactivity of 4-methoxy-1-naphthonitrile under photochemical conditions.
Molecular Structure Analysis
The molecular structure of 4-methoxy-1-naphthonitrile allows it to undergo specific reactions that lead to the formation of complex structures. The photocycloaddition reactions mentioned above result in the formation of cyclobutane rings and azocine derivatives, which are indicative of the compound's ability to form stable ring structures upon irradiation .
Chemical Reactions Analysis
4-Methoxy-1-naphthonitrile is involved in various chemical reactions. The studies show that it can react with different types of compounds, such as acrylonitrile, 3,4-dihydro-2H-pyran, and phenols, under the influence of light to form new chemical structures . These reactions are facilitated by the nitrile group and the methoxy substituent on the naphthalene ring, which influence the electronic properties of the molecule and its reactivity.
Physical and Chemical Properties Analysis
While the provided papers do not give extensive details on the physical and chemical properties of 4-methoxy-1-naphthonitrile, the studies suggest that its reactivity under photochemical conditions is a significant chemical property. The ability to form stable adducts and derivatives upon exposure to light is a key characteristic that could be relevant for applications in synthetic chemistry and materials science .
Scientific Research Applications
Synthesis and Characterization
- Synthesis of Derivatives : 4-Methoxy-1-naphthol, a related compound, has been used in the synthesis of various derivatives like 4H-benzo[h]chromene derivatives. These compounds show potential in theoretical studies and have been characterized using methods like IR, UV, NMR, and MS data (Al‐Sehemi et al., 2012).
Photophysical Studies
Investigation of Tautomerism : 4-Methoxy-1-naphthonitrile has been involved in studies investigating tautomerism and deprotonation in naphthaldehydes, providing insights into the behavior of such compounds in different solvents (Manolova et al., 2015).
Anodic Oxidation Studies : The anodic oxidation of 4-methoxy-1-naphthol has been explored, yielding various products and providing insights into reaction mechanisms such as cycloaddition (El‐Seedi et al., 2002).
Charge Transfer Studies : Studies on derivatives like 4-methoxy 1,8-naphthalimide N-substituted compounds reveal photo-induced charge transfer effects, which are significant for understanding the photophysical properties of these molecules (Martin et al., 2005).
Chemical Reactions and Properties
Hydroxylation and Colorimetric Assays : The hydroxylation of 1-methoxynaphthalene, leading to the formation of 4-methoxy-1-naphthol, has been used in colorimetric assays for enzymatic activities (Shoji et al., 2010).
Anodic Fluorination : Anodic fluorination of 4-methoxy-1-naphthol has been investigated, highlighting its potential in green chemistry due to high yields and room temperature reactions (Saraswat et al., 2013).
Solvatochromism and Spectroscopy
Solvatochromism Studies : Research on 4-methoxy-N-methyl-1,8-naphthalimide shows its strong solvatochromism, which is important for understanding the influence of solvent polarity on the photophysical properties of such molecules (Demets et al., 2006).
Hydrogen Bonding and Pi-Pi Stacking Interactions : The crystal structure of 4-methoxy-1-naphthol reveals insights into intermolecular interactions like hydrogen bonding and pi-pi stacking, crucial for understanding molecular assemblies (Marciniak & Różycka-Sokołowska, 2009).
Safety And Hazards
4-Methoxy-1-naphthonitrile is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust, wash skin thoroughly after handling, do not eat, drink, or smoke when using this product, use only outdoors or in a well-ventilated area, and wear protective gloves/protective clothing . More details about the safety and hazards can be found in the relevant papers .
Future Directions
properties
IUPAC Name |
4-methoxynaphthalene-1-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO/c1-14-12-7-6-9(8-13)10-4-2-3-5-11(10)12/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRCZUGOIGNQOID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20208288 | |
Record name | 4-Methoxy-1-naphthonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20208288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-1-naphthonitrile | |
CAS RN |
5961-55-7 | |
Record name | 4-Methoxy-1-naphthalenecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5961-55-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methoxy-1-naphthonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005961557 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Methoxy-1-naphthonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20208288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methoxy-1-naphthonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.213 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-METHOXY-1-NAPHTHONITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42Q2XWA3AE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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